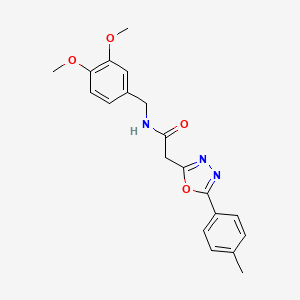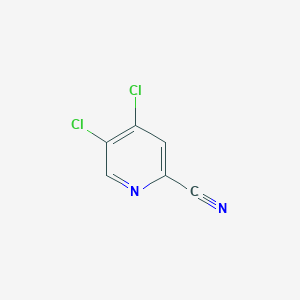
Chembl4586069
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Comprehensive Bioactivity Database
ChEMBL is an open, large-scale bioactivity database that has been instrumental in drug discovery and medicinal chemistry research. The database curates and stores standardized bioactivity, molecule, target, and drug data extracted from multiple sources, including the primary medicinal chemistry literature. This resource supports a wide range of chemical biology and drug-discovery research problems by providing access to data that can help in the identification of bioactive chemical compounds and the elucidation of their mechanism of action.
Resource for Drug Discovery : ChEMBL's contributions to drug discovery include the provision of bioactivity data for a multitude of compounds, aiding in the identification and validation of therapeutic targets and the discovery of drug candidates. This facilitates the rapid and effective generation of new treatments for various human diseases by offering a platform for the systematic study of the biological effects of a wide array of small molecular-weight ligands on a wide array of macromolecular targets (Gaulton et al., 2016).
Enhancing Chemical Biology : By providing access to its extensive database through web-based interfaces, data downloads, and RESTful web services, ChEMBL enables the integration of chemical and biological data, facilitating research in chemical biology. This integration supports the development of chemical probes and the advancement of our understanding of biological processes at the molecular level (Davies et al., 2015).
Broadening Applicability to Crop Protection
In addition to its impact on human health research, ChEMBL has broadened its applicability to fields such as crop protection. By collating an extensive dataset of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds, ChEMBL extends its utility beyond medicinal chemistry to support research in agriculture, demonstrating the versatile nature of the database in addressing scientific challenges across different domains.
- Crop Protection Research : The integration of crop protection data into ChEMBL highlights the database's adaptability and its potential to serve a broader scientific community, thereby facilitating the discovery of compounds that can protect crops against pests and diseases (Gaulton et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2/c1-14-4-3-5-18(15(14)2)25-21(31)13-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBSMMNUTVJEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)






![N-[(1-Phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2736041.png)
![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)